

Spectroscopic Characterization of 3-Isocyanato-2-methylfuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Isocyanato-2-methylfuran

Cat. No.: B1291023

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the expected spectroscopic characteristics of **3-isocyanato-2-methylfuran**. Due to a lack of publicly available experimental data for this specific compound, this guide leverages data from analogous compounds, namely 2-methylfuran, 3-methylfuran, and the isocyanate functional group, to predict the spectral features. Detailed experimental protocols for acquiring and analyzing spectroscopic data are also provided.

Introduction

3-Isocyanato-2-methylfuran is a bifunctional organic molecule containing a 2-methylfuran ring and a highly reactive isocyanate group. The furan scaffold is a common motif in pharmacologically active compounds, and the isocyanate group serves as a versatile handle for synthetic transformations, making this compound a potentially valuable building block in medicinal chemistry and materials science.^[1] A thorough spectroscopic characterization is essential for its identification, purity assessment, and for monitoring its reactions.

Molecular Structure:

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C6H5NO2	[2] [3]
Molecular Weight	123.11 g/mol	[2]
Exact Mass	123.032028402 Da	[2] [3]
Monoisotopic Mass	123.032028402 Da	[2] [3]
IUPAC Name	3-isocyanato-2-methylfuran	[2]
CAS Number	921938-65-0	[2]
Predicted XLogP3	2.2	[2]
Topological Polar Surface Area	42.6 Å ²	[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-isocyanato-2-methylfuran**. These predictions are based on the known spectral data of 2-methylfuran, 3-methylfuran, and the characteristic absorbances of the isocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~7.2 - 7.4	d	~1.8
H-4	~6.2 - 6.4	d	~1.8
-CH ₃	~2.2 - 2.4	s	-

- Rationale: The chemical shifts are estimated based on data for 2-methylfuran and 3-methylfuran.[\[4\]](#)[\[5\]](#)[\[6\]](#) The isocyanate group at position 3 is expected to have a moderate electron-withdrawing effect, potentially shifting the furan protons slightly downfield compared to 2-methylfuran.

Predicted ^{13}C NMR Data (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Isocyanate)	~120 - 130
C-2	~150 - 155
C-5	~140 - 145
C-3	~115 - 125
C-4	~110 - 115
- CH_3	~12 - 15

- Rationale: The isocyanate carbon typically appears in the 120-130 ppm range. The furan ring carbon shifts are extrapolated from data for furan and its methylated derivatives.[\[4\]](#)

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
N=C=O Asymmetric Stretch	~2280 - 2240	Strong, Sharp
C=C Stretch (Furan Ring)	~1600 - 1450	Medium
C-O-C Stretch (Furan Ring)	~1250 - 1000	Strong
C-H Stretch (Aromatic)	~3100 - 3000	Medium
C-H Stretch (Alkyl)	~2980 - 2850	Medium

- Rationale: The most characteristic peak will be the strong, sharp absorption of the isocyanate (-N=C=O) group's asymmetric stretch, which is typically found in the 2280-2240 cm^{-1} region.[\[7\]](#)[\[8\]](#) The other absorptions are characteristic of the 2-methylfuran moiety.[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity	Notes
123	$[M]^+$	Molecular ion peak.
95	$[M - CO]^+$	Loss of carbon monoxide.
80	$[M - NCO]^+$	Loss of the isocyanate group.
39	A common fragment for furan rings.[9]	

- Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular weight (123). Common fragmentation pathways for furan derivatives and isocyanates are predicted.[11][12]

UV-Vis Spectroscopy

Predicted UV-Vis Absorption Data

Solvent	Predicted λ_{max} (nm)
Ethanol	~220 - 240

- Rationale: Furan and its simple derivatives typically exhibit a strong absorption band in the UV region around 200-220 nm. The conjugation with the isocyanate group may lead to a slight bathochromic (red) shift.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of **3-isocyanato-2-methylfuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-isocyanato-2-methylfuran** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube.[9]
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can also reference the residual solvent peak.[4]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
- Acquisition: Acquire the Free Induction Decay (FID) signal.[9]
- Data Processing:
 - Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum.[9]
 - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[9]
 - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.[9]
 - Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons.[9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl_4) in a liquid cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[14]
- Background Spectrum: Record a background spectrum of the empty sample holder or the solvent.
- Sample Spectrum: Record the spectrum of the sample.

- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).^[4]
- Detection: The abundance of each ion is measured by a detector.^[4]
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .^[4]

UV-Vis Spectroscopy

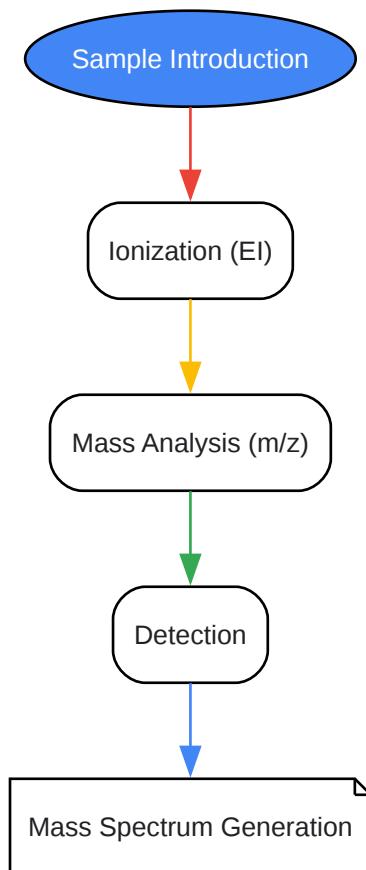
Objective: To determine the wavelength of maximum absorbance (λ_{max}).

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.^[9]
- Blank Spectrum: Record a baseline spectrum using a cuvette containing only the pure solvent.^[9]

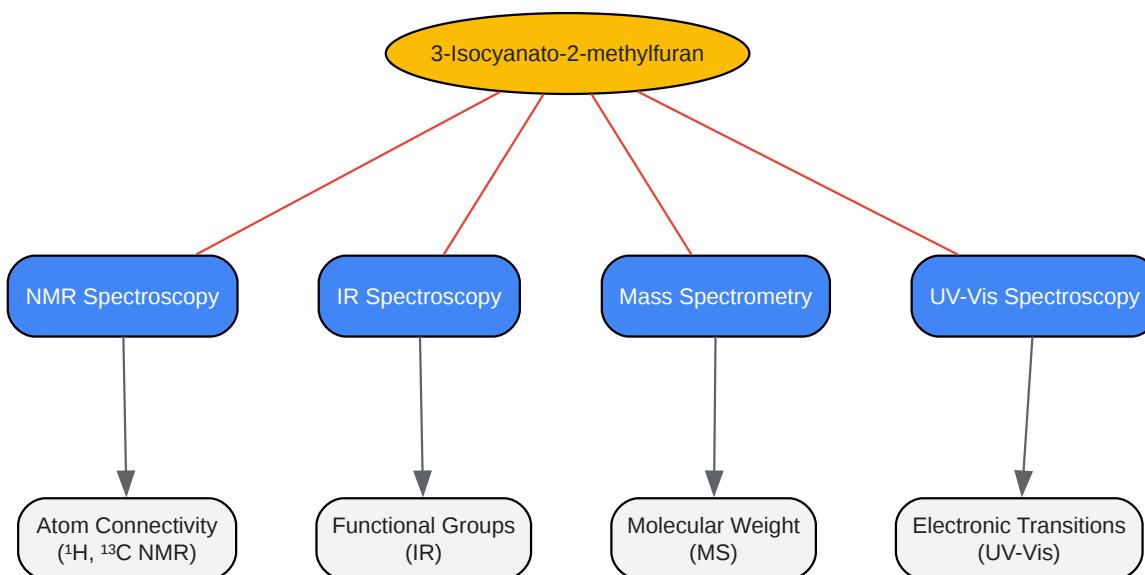
- Sample Spectrum: Replace the blank with the sample cuvette and acquire the absorption spectrum.[9]
- Data Analysis: The instrument plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_{max}).[9]

Visualizations


Experimental Workflow for NMR Spectroscopy

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.


Experimental Workflow for Mass Spectrometry (EI)

[Click to download full resolution via product page](#)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Logical Relationship of Spectroscopic Techniques

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Isocyanato-2-methylfuran | 921938-65-0 | Benchchem [benchchem.com]
- 2. 3-Isocyanato-2-methylfuran | C6H5NO2 | CID 24229546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-isocyanato-2-methylfuran (C6H5NO2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methylfuran(930-27-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Methylfuran(534-22-5) 1H NMR [m.chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ecommons.udayton.edu [ecommons.udayton.edu]
- 11. imreblank.ch [imreblank.ch]
- 12. Furan [webbook.nist.gov]
- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. azom.com [azom.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Isocyanato-2-methylfuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291023#spectroscopic-characterization-of-3-isocyanato-2-methylfuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com